molecular formula C10H9NO2 B6231156 2-(hydroxymethyl)quinolin-4-ol CAS No. 168141-98-8

2-(hydroxymethyl)quinolin-4-ol

Cat. No.: B6231156
CAS No.: 168141-98-8
M. Wt: 175.2
InChI Key:
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Description

2-(hydroxymethyl)quinolin-4-ol is a derivative of quinoline . Quinoline and its derivatives are important in the field of medicinal chemistry due to their versatile applications . They are considered vital scaffolds for drug discovery .


Synthesis Analysis

The synthesis of quinoline derivatives often involves ring-closing reactions . These reactions often install a hydroxyl group (an –OH functional group) on the carbon across from the ring nitrogen (i.e., the C-4 positions) . Various synthesis protocols have been reported for the construction of this scaffold .


Molecular Structure Analysis

The molecular structure of this compound is related to that of quinoline . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives have been reported to undergo various chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .

Future Directions

Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . They are expected to continue playing a major role in the field of medicinal chemistry . Future research may focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of new quinoline derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(hydroxymethyl)quinolin-4-ol involves the conversion of 2-chloro-3-formylquinoline to 2-(hydroxymethyl)quinolin-4-ol through a series of reactions.", "Starting Materials": [ "2-chloro-3-formylquinoline", "Methanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-formylquinoline in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the solution to quench the reaction.", "Step 4: Extract the product with water and separate the organic layer.", "Step 5: Add sodium hydroxide to the organic layer to form the final product, 2-(hydroxymethyl)quinolin-4-ol." ] }

CAS No.

168141-98-8

Molecular Formula

C10H9NO2

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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